molecular formula C18H24N2O3S B2471429 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea CAS No. 2034328-91-9

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea

Cat. No.: B2471429
CAS No.: 2034328-91-9
M. Wt: 348.46
InChI Key: MOJQSEMICBGABT-UHFFFAOYSA-N
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Description

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a synthetic urea derivative designed for advanced pharmacological and chemical research. This compound incorporates two privileged structural motifs: a 2-ethoxyphenyl group and a thiophene ring, linked by a hydroxy-pentyl spacer. The thiophene nucleus is a prominent pharmacophore in medicinal chemistry, known to improve physicochemical properties and binding affinity in drug-receptor interactions, and is found in numerous FDA-approved therapeutics across various classes, including anti-inflammatory, anticancer, and antimicrobial agents . The aryl urea core is a versatile scaffold observed in many biologically active molecules and patented research compounds, often investigated for its potential in modulating various biological pathways . The specific combination of these features suggests potential research applications in areas such as enzyme inhibition, receptor signaling studies, and as a lead structure in the development of new therapeutic agents. The presence of the hydroxy group on the alkyl chain may influence the compound's solubility and overall pharmacokinetic profile. Researchers can utilize this chemical tool to explore structure-activity relationships (SAR) and probe novel mechanisms of action. This product is intended for laboratory research by qualified professionals and is strictly labeled as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use.

Properties

IUPAC Name

1-(2-ethoxyphenyl)-3-(5-hydroxy-3-thiophen-2-ylpentyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N2O3S/c1-2-23-16-7-4-3-6-15(16)20-18(22)19-11-9-14(10-12-21)17-8-5-13-24-17/h3-8,13-14,21H,2,9-12H2,1H3,(H2,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOJQSEMICBGABT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)NCCC(CCO)C2=CC=CS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Ethoxyphenyl Intermediate: The ethoxyphenyl group can be synthesized through the ethylation of phenol using ethyl bromide in the presence of a base such as potassium carbonate.

    Synthesis of the Hydroxy-Substituted Pentyl Chain: The pentyl chain with a hydroxy group can be prepared by the reduction of a corresponding ketone or aldehyde using reducing agents like sodium borohydride.

    Introduction of the Thiophene Ring: The thiophene ring can be introduced through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using a thiophene boronic acid derivative and a suitable halide.

    Urea Linkage Formation: The final step involves the reaction of the ethoxyphenyl intermediate with the hydroxy-substituted pentyl chain and the thiophene ring in the presence of a urea-forming reagent like phosgene or triphosgene.

Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.

Chemical Reactions Analysis

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea undergoes various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or pyridinium chlorochromate.

    Reduction: The urea linkage can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium hydride and alkyl halides.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific reagents and conditions used, but can include various substituted derivatives and reduced forms of the original compound.

Scientific Research Applications

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific molecular pathways.

    Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Thiophene-Containing Ureas

  • Compound 5h (1-(4-Fluorophenyl)-3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)urea): Substituents: 4-Fluorophenyl and thiophen-2-yl attached to a pyridine ring. Melting Point: 217–219°C; Yield: 60%.
  • TTU6 (1-(4-Cyanophenyl)-3-(4-(thiophen-2-yl)thiazol-2-yl)urea): Substituents: 4-Cyanophenyl and thiophen-2-yl linked to a thiazole ring. Melting Point: 199–201°C; Yield: 87%. Key Feature: The thiazole-thiophene hybrid may enhance π-π stacking interactions in target binding .

Hydroxy/Alkoxy-Substituted Ureas

  • AEPU (1-(Adamantan-1-yl)-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea):

    • Substituents: Hydrophobic adamantane and a polyethylene glycol-like chain.
    • Application: Soluble epoxide hydrolase inhibitor with improved water solubility due to ethoxy chains .
  • Compound 5j (Ethyl 4-(3-(2-methyl-6-(thiophen-2-yl)pyridin-3-yl)ureido)benzoate):

    • Substituents: Ethyl ester and thiophen-2-yl.
    • Melting Point: 203–204°C; Yield: 69%.
    • Functional Groups: The ester moiety may influence hydrolysis and bioavailability .

Table 1: Key Properties of Selected Urea Derivatives

Compound Name Substituents Melting Point (°C) Yield (%) Notable Features Reference
Target Compound 2-Ethoxyphenyl, 5-hydroxy-3-(thiophen-2-yl)pentyl N/A N/A Potential metabolic stability via hydroxyl group
5h 4-Fluorophenyl, thiophen-2-yl 217–219 60 Pyridine-thiophene hybrid
TTU6 4-Cyanophenyl, thiophen-2-yl-thiazole 199–201 87 Thiazole enhances binding affinity
AEPU Adamantane, ethoxy chain N/A N/A Improved water solubility

Biological Activity

1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)urea is a synthetic organic compound with a molecular formula of C18H24N2O3SC_{18}H_{24}N_{2}O_{3}S and a molecular weight of approximately 348.5 g/mol. Its unique structure, featuring an ethoxyphenyl group, a hydroxy-substituted pentyl chain, and a thiophene ring linked by a urea functional group, has attracted attention in medicinal chemistry and material science due to its potential biological activities.

The compound's chemical behavior is characterized by its ability to undergo various reactions, which are crucial for modifying its properties and enhancing biological efficacy. The synthesis typically involves multi-step organic reactions, including the formation of intermediates through ethylation and cross-coupling reactions.

Antimicrobial Properties

Preliminary studies have indicated that this compound exhibits antimicrobial activity. In vitro assays suggest that it may be effective against various bacterial strains, outperforming some reference drugs. For instance, compounds with similar structural motifs have demonstrated significant antibacterial potency against Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Research has also highlighted the anticancer properties of this compound. It has shown promising results in inhibiting the growth of cancer cell lines, with studies indicating that derivatives based on the urea structure can exhibit selective cytotoxicity towards specific cancer types. For example, related compounds have demonstrated GI50 values (the concentration required to inhibit cell growth by 50%) in the low micromolar range against various cancer cell lines .

The mechanism of action for this compound likely involves interactions with specific biological macromolecules. The urea functional group is known to facilitate hydrogen bonding, which can lead to the inhibition of enzyme activity or modulation of receptor pathways. This interaction is crucial for its antimicrobial and anticancer effects .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique features that may influence the biological activity of this compound:

Compound NameStructural DifferencesUnique Features
1-(2-Methoxyphenyl)-3-(5-hydroxy-3-(thiophen-2-yl)pentyl)ureaContains a methoxy group instead of an ethoxy groupPotentially different reactivity patterns
1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(furan-2-yl)pentyl)ureaFeatures a furan ring instead of a thiophene ringAltered electronic properties affecting interactions
1-(2-Ethoxyphenyl)-3-(5-hydroxy-3-(phenyl)pentyl)ureaLacks the heterocyclic thiophene ringMay exhibit different chemical behavior and application potential

Case Studies

Several case studies have focused on the synthesis and evaluation of derivatives based on this compound:

  • Antibacterial Activity Study : A study demonstrated that derivatives exhibited MIC (minimum inhibitory concentration) values as low as 0.03–0.06 μg/mL against S. aureus, indicating strong antibacterial activity .
  • Anticancer Efficacy : Another research project investigated the anticancer properties, revealing that certain derivatives had selective activity against various cancer types, including breast and lung cancers, with notable cytotoxic effects at concentrations below 30 μM .

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